molecular formula C8H7BrF3N3O B13462152 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide

5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B13462152
M. Wt: 298.06 g/mol
InChI Key: HXFWFFPYBYDKIO-UHFFFAOYSA-N
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Description

5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide is a compound that features a trifluoromethoxy group attached to a benzodiazole ring. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities .

Mechanism of Action

Biological Activity

5-(Trifluoromethoxy)-1H-1,3-benzodiazol-2-amine hydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C8H6F3N3O
  • Molecular Weight : 217.15 g/mol
  • CAS Number : 132877-27-1
  • Structure : The compound features a benzodiazole core substituted with a trifluoromethoxy group, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine exhibit a variety of biological activities, including anticancer effects, inhibition of specific enzymes, and modulation of receptor activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzodiazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

CompoundCell LineIC50 (nM)Mechanism
Compound AHL608.3Apoptosis induction
Compound BHCT1161.3Cell cycle arrest

These findings suggest that 5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-amine may similarly affect cancer cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, compounds containing the benzodiazole moiety have been reported to selectively inhibit kinases involved in cancer progression.

EnzymeInhibition TypeIC50 (nM)
CDK2Selective69.1
GSK3βSelective<4.1

This selective inhibition can be crucial for developing targeted therapies with reduced side effects.

Receptor Modulation

The interaction of the compound with neurotransmitter receptors has also been studied. Compounds similar to this benzodiazole derivative have shown promise as ligands for serotonin receptors, which are implicated in mood regulation and other neurological functions.

Case Studies and Research Findings

A significant body of literature supports the biological activity of benzodiazole derivatives. For instance:

  • Study on Antiproliferative Effects :
    • Researchers evaluated various benzodiazole derivatives for their antiproliferative effects against multiple cancer cell lines.
    • Results indicated that certain derivatives exhibited potent activity with IC50 values in the low nanomolar range.
  • Kinase Inhibition Study :
    • A series of studies focused on the inhibition of kinases by benzodiazole derivatives.
    • The findings revealed that these compounds could inhibit key signaling pathways involved in tumor growth and survival.

Properties

Molecular Formula

C8H7BrF3N3O

Molecular Weight

298.06 g/mol

IUPAC Name

6-(trifluoromethoxy)-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C8H6F3N3O.BrH/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H

InChI Key

HXFWFFPYBYDKIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N.Br

Origin of Product

United States

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